molecular formula C17H16O2 B8812442 3,3-Diphenylpentanedial CAS No. 64516-58-1

3,3-Diphenylpentanedial

Cat. No. B8812442
Key on ui cas rn: 64516-58-1
M. Wt: 252.31 g/mol
InChI Key: PMQLXPTVUKLMJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04742068

Procedure details

To a rapidly stirring solution of 14.24 g(0.04 mole) of diethyl 3,3-diphenylglutarate, prepared by the method of H. Ivanov and I. Anghelova, Comptes Rendus Acan. Bul. Sci., 18 (6), 529-32(1965), in 320ml of dry toluene at -78° C. under argon was added 61.12 ml (0.11 mole) of 1.86M DIBAL in toluene solution (Aldrich) over a period of 4 minutes. After 40 minutes, 40 ml of methanol was added over 4 minutes to the -78° C., stirring reaction mixture. After an additional 5 minutes of stirring, 80 ml of water was added over a 5 minute period while keeping the temperature of the reaction at -78° C. The reaction mixture was allowed to warm to room temperature and was stirred an addititional hour. The reaction mixture was filtered and the precipitated salts washed with 300 ml of warmed toluene (100° C.) and then 300 ml of boiling methylene chloride. The organic phase of the filtrate was separated, dried over anhydrous magnesium sulfate, filtered, and evaporated in vacuo giving a clear oil. The oil was used in the next step without further purification.
Name
diethyl 3,3-diphenylglutarate
Quantity
14.24 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 6 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
61.12 mL
Type
reactant
Reaction Step Three
Quantity
320 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)([CH2:14][C:15](OCC)=[O:16])[CH2:8][C:9](OCC)=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CC(CCC(C)=O)=O.CC(C[AlH]CC(C)C)C.CO>C1(C)C=CC=CC=1.O>[C:1]1([C:7]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)([CH2:8][CH:9]=[O:10])[CH2:14][CH:15]=[O:16])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
diethyl 3,3-diphenylglutarate
Quantity
14.24 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC(=O)OCC)(CC(=O)OCC)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)CCC(=O)C
Step Three
Name
( 6 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
61.12 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
320 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
CO
Step Five
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction mixture
STIRRING
Type
STIRRING
Details
After an additional 5 minutes of stirring
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the temperature of the reaction at -78° C
STIRRING
Type
STIRRING
Details
was stirred an addititional hour
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the precipitated salts washed with 300 ml of warmed toluene (100° C.)
CUSTOM
Type
CUSTOM
Details
The organic phase of the filtrate was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
giving a clear oil
CUSTOM
Type
CUSTOM
Details
The oil was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
Smiles
C1(=CC=CC=C1)C(CC=O)(CC=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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